molecular formula C13H18N4O4S B2629823 2-((3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid CAS No. 331235-38-2

2-((3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid

Cat. No. B2629823
M. Wt: 326.37
InChI Key: FUAGTKRSBXVYIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid is a useful research compound. Its molecular formula is C13H18N4O4S and its molecular weight is 326.37. The purity is usually 95%.
BenchChem offers high-quality 2-((3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Chemical Analysis

  • The compound has been involved in structural studies, such as the analysis of its crystalline structure and hydrogen bonding patterns. Carvalho, Emmerling, and Schneider (2007) studied a similar compound, focusing on its synthesis, crystallization, and the formation of layers in its structure, contributed by hydrogen bonds between xanthine and water molecules (Carvalho, Emmerling, & Schneider, 2007).

Synthesis and Reactivity

  • Various studies have explored the synthesis routes and reactivity of similar compounds. For instance, Meshcheryakova and Kataev (2014) investigated the regioselective reaction of certain acetic acid hydrazides with β-dicarbonyl compounds, demonstrating the influence of the β-dicarbonyl reaction component on the structure of the formed hydrazones (Meshcheryakova & Kataev, 2014). Juma et al. (2009) discussed the synthesis of 2,6‐Dioxo‐1,2,3,4,5,6‐hexahydroindoles, noting the significance of acid‐catalyzed cyclization and the transformation of acetal-protected (2,4-dioxocyclohex-1-yl)-acetic acids in these processes (Juma et al., 2009).

Potential Therapeutic Applications

  • Hayallah (2017) designed and synthesized a series of compounds, including analogs of the given compound, and tested their anticancer activity against human breast cancer cell lines. The study highlighted the potential of these compounds in inhibiting the growth of cancer cells (Hayallah, 2017). Another study by Sultani et al. (2017) synthesized a series of 2-methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N- substituted arylacetamides, evaluating their antitumor activity and suggesting the potential of these compounds in blocking oncogenic tyrosine kinases (Sultani, Ghazal, Hayallah, Abdulrahman, Abu-Hammour, Abuhammad, Taha, & Zihlif, 2017).

Molecular Modeling and Bioinformatics

  • Zlatkov, Mitkov, and Georgieva (2018) conducted a study on the synthesis of new oxazole derivatives with an 8-thiosubstituted 1,3,7-trimethylxanthine skeleton, utilizing computer prediction for biological activity spectra and substrate/metabolite specificity, indicating the compound's relevance in drug design and bioinformatics (Zlatkov, Mitkov, & Georgieva, 2018).

properties

IUPAC Name

2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4S/c1-3-4-5-6-17-9-10(14-13(17)22-7-8(18)19)16(2)12(21)15-11(9)20/h3-7H2,1-2H3,(H,18,19)(H,15,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAGTKRSBXVYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1SCC(=O)O)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid

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